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Compound of Interest

Compound Name:
2(3H)-Benzothiazolethione,6-

butyl-(9CI)

Cat. No.: B145716 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-butyl-1,3-benzothiazole-2-thione is a heterocyclic organic compound belonging to the

benzothiazole class. Benzothiazole derivatives are of significant interest in medicinal chemistry

and drug development due to their wide range of biological activities, including antimicrobial,

anticancer, and anti-inflammatory properties.[1][2] The substituent at the 6-position of the

benzothiazole ring is known to influence the molecule's physicochemical properties and

biological activity. This technical guide provides a comprehensive overview of the available

information on the physicochemical properties of 6-butyl-1,3-benzothiazole-2-thione, including

experimental protocols for its synthesis and characterization, and insights into its potential

mechanisms of action.

Physicochemical Data
Direct experimental data for the physicochemical properties of 6-butyl-1,3-benzothiazole-2-

thione are not readily available in the current literature. However, based on computational

studies and data from analogous 6-substituted benzothiazole-2-thione derivatives, the following

properties can be predicted. It is crucial to note that these are estimated values and should be

confirmed by experimental determination.

Table 1: Predicted Physicochemical Properties of 6-butyl-1,3-benzothiazole-2-thione

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 7 Tech Support

https://www.benchchem.com/product/b145716?utm_src=pdf-interest
https://www.mdpi.com/2079-6382/11/12/1799
https://www.iosrjournals.org/iosr-jpbs/papers/Vol11-issue5/Version-2/P110502105112.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b145716?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Property Predicted Value/Range Comments

Molecular Formula C₁₁H₁₃NS₂ -

Molecular Weight 223.36 g/mol
Calculated from the molecular

formula.

Melting Point (°C) 150 - 180

Estimated based on related 6-

alkyl-benzothiazole derivatives.

The melting point is expected

to be a crystalline solid at room

temperature.

Boiling Point (°C) > 300

High boiling point is expected

due to the molecular weight

and polar nature of the thione

group.

Solubility

Soluble in organic solvents

(e.g., DMSO, DMF, acetone,

chloroform); sparingly soluble

in alcohols; insoluble in water.

The butyl group increases

lipophilicity, but the thione and

thiazole moieties contribute to

polarity.

pKa 6.5 - 7.5
The N-H proton of the thione

tautomer is weakly acidic.

LogP 3.5 - 4.5

The octanol-water partition

coefficient is predicted to be in

this range, indicating good

lipophilicity.

Experimental Protocols
The following section details a general experimental protocol for the synthesis of 6-butyl-1,3-

benzothiazole-2-thione, based on established methods for the synthesis of related 6-

substituted benzothiazole-2-thiones.

Synthesis of 6-butyl-2-aminobenzothiazole (Precursor)
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The synthesis of the target compound typically starts from the corresponding 2-

aminobenzothiazole precursor.

Materials:

4-butylaniline

Potassium thiocyanate (KSCN) or Ammonium thiocyanate (NH₄SCN)

Bromine

Glacial acetic acid

Sodium hydroxide (NaOH) solution

Ethanol

Procedure:

Thiocyanation of 4-butylaniline: In a three-necked flask equipped with a mechanical stirrer,

dropping funnel, and thermometer, dissolve 4-butylaniline in glacial acetic acid. Cool the

mixture to 0-5 °C in an ice bath.

Add a solution of potassium thiocyanate in glacial acetic acid dropwise while maintaining the

temperature below 10 °C.

After the addition is complete, add a solution of bromine in glacial acetic acid dropwise,

again keeping the temperature below 10 °C.

Stir the reaction mixture at room temperature for 12-24 hours.

Pour the reaction mixture into ice-cold water. A precipitate of 2-amino-6-butylbenzothiazole

will form.

Filter the precipitate, wash with water until neutral, and then with a small amount of cold

ethanol.

Recrystallize the crude product from ethanol to obtain pure 2-amino-6-butylbenzothiazole.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 7 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b145716?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Characterize the product using techniques such as melting point determination, FT-IR, and

¹H-NMR spectroscopy.

Synthesis of 6-butyl-1,3-benzothiazole-2-thione
Materials:

6-butyl-2-aminobenzothiazole

Carbon disulfide (CS₂)

Potassium hydroxide (KOH) or Sodium hydroxide (NaOH)

Ethanol or Methanol

Hydrochloric acid (HCl)

Procedure:

Formation of the dithiocarbamate salt: Dissolve 6-butyl-2-aminobenzothiazole in ethanol in a

round-bottom flask.

Add a solution of potassium hydroxide in ethanol to the flask and stir.

Slowly add carbon disulfide to the reaction mixture at room temperature. The mixture will

likely change color and a precipitate may form.

Reflux the reaction mixture for 4-6 hours.

Cyclization and Thione Formation: After refluxing, cool the reaction mixture to room

temperature.

Acidify the mixture with dilute hydrochloric acid until the pH is acidic. This will cause the

precipitation of the crude 6-butyl-1,3-benzothiazole-2-thione.

Filter the precipitate, wash thoroughly with water to remove any remaining salts, and dry.

Recrystallize the crude product from a suitable solvent such as ethanol or an ethanol/water

mixture to obtain the pure product.
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Characterize the final product by determining its melting point, and by using FT-IR, ¹H-NMR,

¹³C-NMR, and mass spectrometry to confirm its structure.

Mandatory Visualizations
Caption: Synthetic workflow for 6-butyl-1,3-benzothiazole-2-thione.

Caption: Potential NF-κB signaling pathway inhibition by benzothiazole derivatives.

Potential Mechanism of Action and Biological
Relevance
While the specific biological activities of 6-butyl-1,3-benzothiazole-2-thione have not been

extensively reported, the benzothiazole scaffold is a well-established pharmacophore with a

broad spectrum of activities.

Anticancer Activity: Many benzothiazole derivatives have demonstrated potent anticancer

properties. One of the proposed mechanisms involves the inhibition of the NF-κB (nuclear

factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[3] NF-κB is a crucial

transcription factor that regulates the expression of genes involved in inflammation, cell

survival, and proliferation. In many cancers, the NF-κB pathway is constitutively active.

Benzothiazole derivatives may inhibit the IKK complex, which is responsible for the

phosphorylation and subsequent degradation of IκBα, the inhibitory protein of NF-κB. By

preventing IκBα degradation, NF-κB remains sequestered in the cytoplasm and cannot

translocate to the nucleus to activate the transcription of pro-inflammatory and pro-survival

genes like COX-2 and iNOS.[3]

Antimicrobial Activity: Benzothiazole-2-thione derivatives have also been investigated for their

antimicrobial properties. Some studies suggest that these compounds may act by inhibiting

essential bacterial enzymes. For example, some benzothiazole derivatives have been shown to

inhibit the dihydropteroate synthase (DHPS) enzyme in bacteria.[1][4] DHPS is a key enzyme

in the folate biosynthesis pathway, which is essential for bacterial survival. Inhibition of this

enzyme leads to the depletion of folic acid and subsequent bacterial death.

Conclusion
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6-butyl-1,3-benzothiazole-2-thione represents a molecule of interest for further investigation in

drug discovery, given the established biological importance of the benzothiazole scaffold. While

specific experimental data for this compound is currently lacking, this guide provides a

framework for its synthesis, characterization, and potential biological evaluation based on the

properties and activities of related compounds. The provided experimental protocols can serve

as a starting point for its synthesis, and the outlined potential mechanisms of action offer a

rationale for screening its biological activity, particularly in the areas of oncology and infectious

diseases. Further research is warranted to fully elucidate the physicochemical properties and

therapeutic potential of this specific derivative.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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